

Glyphosine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glyphosine**

Cat. No.: **B166191**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosine, chemically known as N,N-bis(phosphonomethyl)glycine, is a synthetic organophosphorus compound with a history as a plant growth regulator.^{[1][2]} Initially introduced for its ability to enhance sucrose accumulation in sugarcane by inhibiting fiber production, its applications have since been largely superseded.^[2] Despite its decline in agricultural use, the unique chemical structure of **glyphosine** and its interactions with biological systems continue to be of interest to researchers. This technical guide provides an in-depth overview of the physical and chemical properties of **glyphosine**, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Physicochemical Properties

Glyphosine is a colorless, crystalline solid.^{[1][3]} Its structure features a central glycine core with two phosphonomethyl groups attached to the nitrogen atom, contributing to its acidic nature and high polarity.

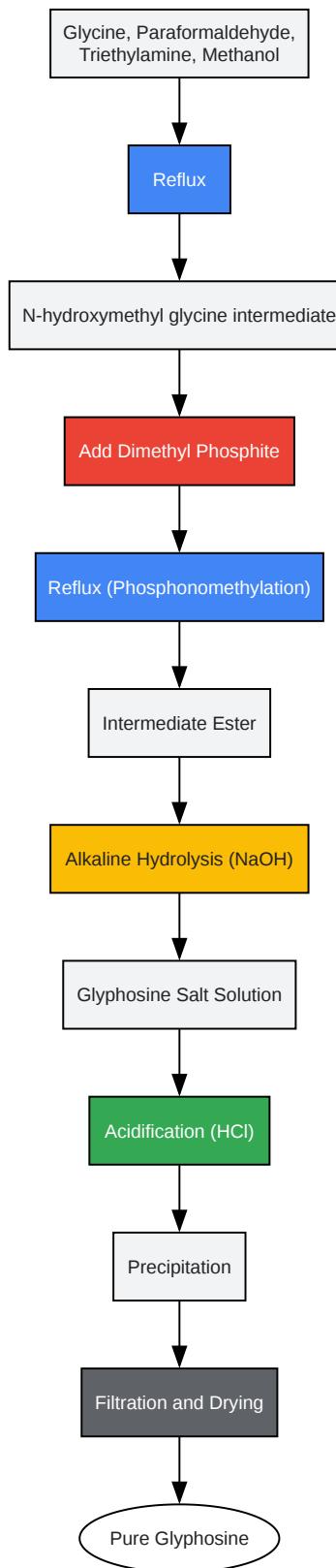
Table 1: Physical and Chemical Properties of Glyphosine

Property	Value	Source(s)
Molecular Formula	C4H11NO8P2	[1][4][5][6]
Molecular Weight	263.08 g/mol	[1][4][5]
CAS Number	2439-99-8	[1][4][6][7]
Appearance	White to colorless solid/crystals	[1][5][6][7]
Melting Point	189-193 °C (decomposes)[7], 263 °C[4][6]	[4][6][7]
Boiling Point	668.4 ± 65.0 °C (Predicted)	[4]
Water Solubility	248 g/L (20 °C)[4][7], 350 g/L[2]	[2][4][7]
pKa Values	pK1: 1.42, pK2: 2.10, pK3: 5.02, pK4: 6.40, pK5: 11.19 (at 25 °C)	[4][6][7]
Density	1.952 ± 0.06 g/cm³ (Predicted)	[4]

Experimental Protocols

Synthesis of Glyphosine (N,N-bis(phosphonomethyl)glycine)

This protocol is adapted from established methods for the phosphonomethylation of glycine.


Materials:

- Glycine
- Paraformaldehyde
- Dimethyl phosphite
- Triethylamine

- Methanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve glycine in a mixture of methanol and triethylamine.
- Add paraformaldehyde to the solution and heat the mixture to reflux to facilitate the formation of the N-hydroxymethyl glycine intermediate.
- Cool the reaction mixture and add dimethyl phosphite dropwise while maintaining a controlled temperature.
- After the addition is complete, heat the mixture to reflux for several hours to drive the phosphonomethylation reaction.
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or $^1\text{H-NMR}$.
- Once the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the phosphonate esters.
- Heat the mixture to reflux until the hydrolysis is complete.
- After cooling, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5 to precipitate the **glyphosine** product.
- Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Glyphosate**.

Purification of Glyphosine by Recrystallization

Materials:

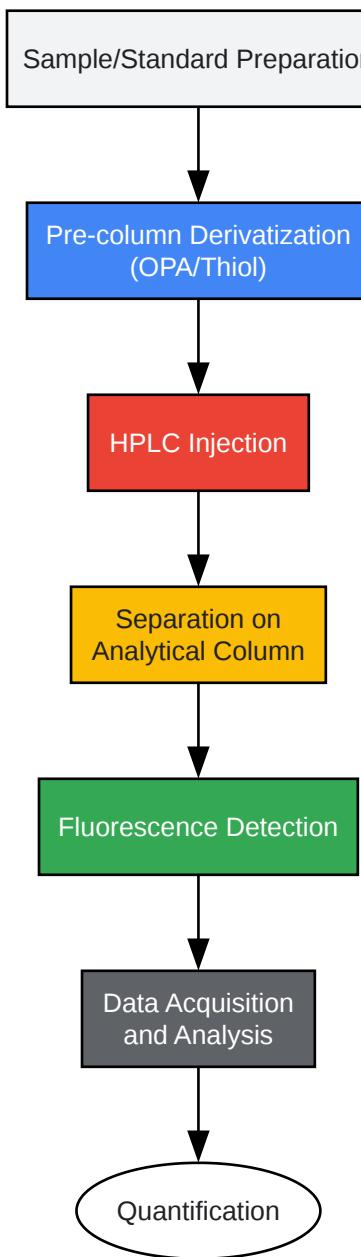
- Crude **Glyphosine**
- Deionized water

Procedure:

- Dissolve the crude **glyphosine** in a minimum amount of hot deionized water in an Erlenmeyer flask.
- If colored impurities are present, add a small amount of activated carbon and heat the solution gently.
- Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a vacuum oven at a temperature below their decomposition point.

Analysis of Glyphosine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of **glyphosine** using HPLC with fluorescence detection, which often requires a derivatization step.


Instrumentation and Reagents:

- HPLC system with a fluorescence detector

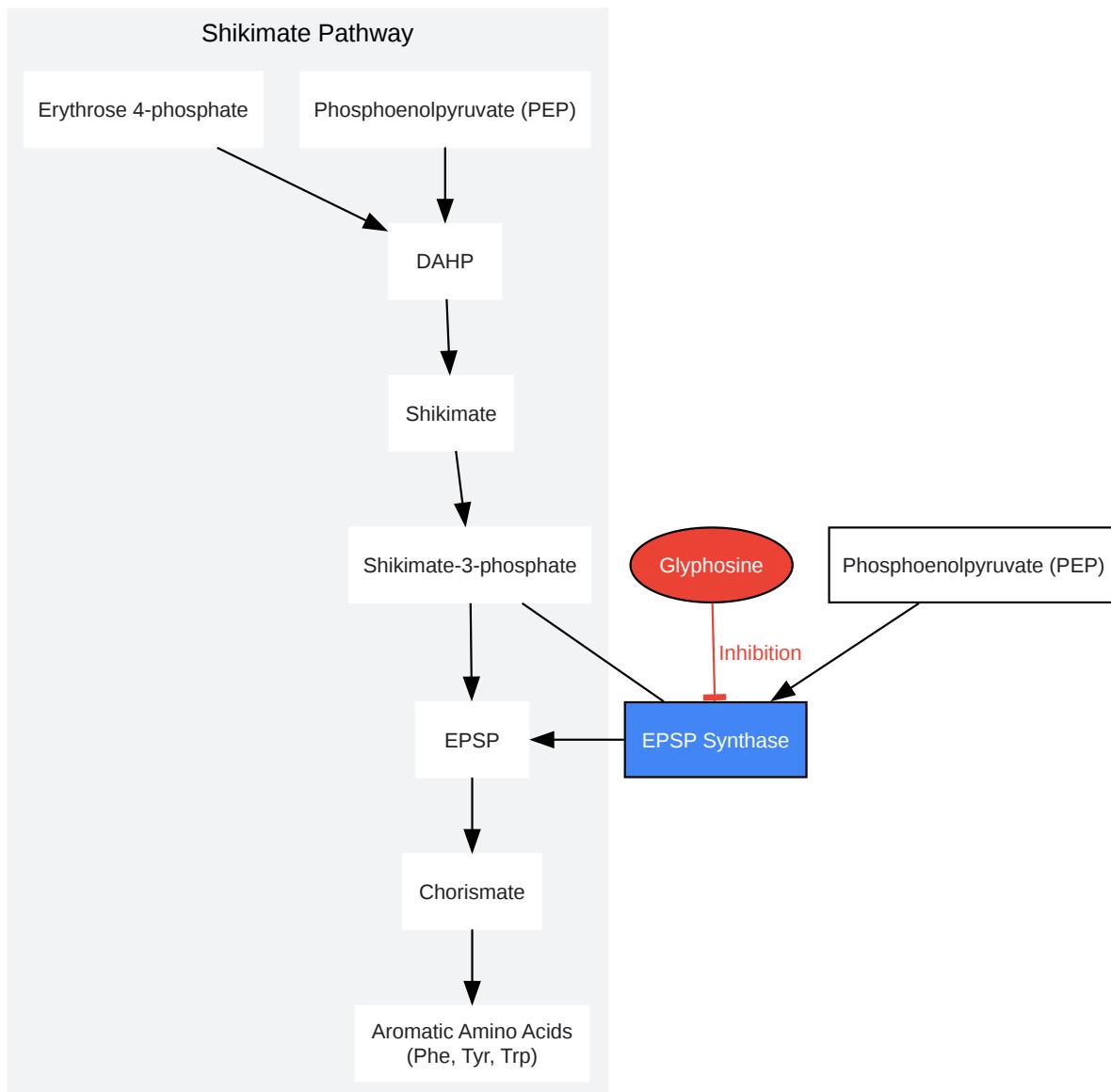
- Cation-exchange or reverse-phase C18 column
- Mobile phase: Aqueous buffer (e.g., potassium phosphate) at a controlled pH
- Derivatization reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol)
- **Glyphosine** standard solutions

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **glyphosine** in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. For unknown samples, dissolve them in the mobile phase and filter through a 0.45 μm syringe filter.
- Derivatization (Pre-column): Mix the **glyphosine** standard or sample solution with the OPA/thiol derivatizing reagent and allow the reaction to proceed for a specified time at a controlled temperature.
- HPLC Analysis:
 - Set the HPLC column temperature.
 - Equilibrate the column with the mobile phase at a constant flow rate.
 - Inject a fixed volume of the derivatized standard or sample onto the column.
 - Run the analysis using an isocratic or gradient elution program.
 - Set the fluorescence detector to the appropriate excitation and emission wavelengths for the **glyphosine**-OPA derivative.
- Quantification: Create a calibration curve by plotting the peak area of the **glyphosine** standards against their concentrations. Determine the concentration of **glyphosine** in the unknown sample by interpolating its peak area on the calibration curve.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of **Glyphosine**.


Biological Signaling Pathways

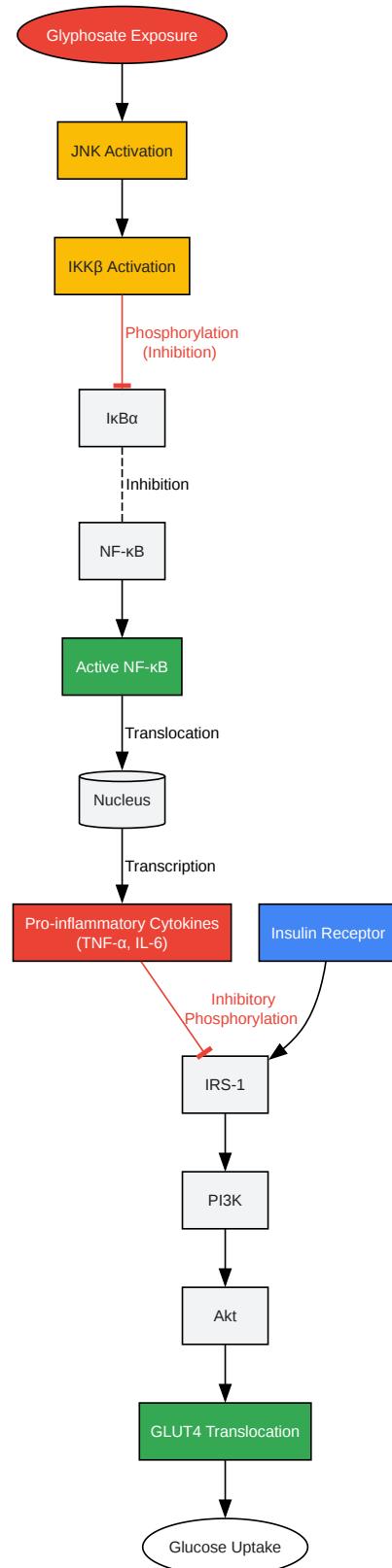
While **glyphosine**'s primary documented mode of action is in plants, research on the closely related compound glyphosate has suggested potential interactions with mammalian signaling pathways. It is important to note that while structurally similar, the biological effects may not be identical.

Inhibition of the Shikimate Pathway in Plants

The herbicidal activity of glyphosate, and by extension the growth-regulating effects of **glyphosine** in plants, is attributed to the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3][8] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3][7]

The inhibition of EPSP synthase by glyphosate is competitive with respect to its substrate, phosphoenolpyruvate (PEP).[1] This blockage leads to the accumulation of shikimate and a depletion of aromatic amino acids, which are vital for protein synthesis and the production of numerous secondary metabolites, ultimately leading to growth inhibition and, in the case of herbicidal action, plant death.[7][8]

[Click to download full resolution via product page](#)


Caption: Inhibition of the Shikimate Pathway by **Glyphosate**.

Potential Interaction with NF-κB and Insulin Resistance Signaling Pathways

Recent studies on glyphosate have suggested a potential link to the aggravation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which may contribute to the development of insulin resistance.[\[6\]](#)[\[9\]](#) This research, conducted in animal models, indicates that glyphosate exposure could lead to an increase in pro-inflammatory factors such as JNK, IKK β , and NF-κB itself.[\[6\]](#)[\[10\]](#)

The proposed mechanism involves the activation of the JNK pathway, leading to the phosphorylation and activation of IKK β . Activated IKK β then phosphorylates I κ B α , an inhibitor of NF-κB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF- α and IL-6. These cytokines can, in turn, interfere with insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, leading to impaired downstream signaling through the PI3K/Akt pathway and ultimately contributing to insulin resistance.[\[11\]](#)

It is crucial to emphasize that this area of research is still developing, and the direct effects of **glyphosine** on these pathways in humans have not been established. The following diagram illustrates the hypothesized pathway based on current research on the related compound, glyphosate.

[Click to download full resolution via product page](#)

Caption: Hypothesized Glyphosate-mediated NF-κB and Insulin Resistance Pathway.

Conclusion

Glyphosine presents a unique chemical scaffold with well-defined physicochemical properties. While its primary biological role as a plant growth regulator is understood through the inhibition of the shikimate pathway, emerging research on related compounds suggests potential interactions with complex mammalian signaling cascades. The experimental protocols provided herein offer a foundation for the synthesis, purification, and analysis of **glyphosine**, enabling further investigation into its chemical and biological characteristics. Continued research is warranted to fully elucidate the mechanisms of action of **glyphosine** and its potential implications for drug development and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NF_κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. ncwss.org [ncwss.org]
- 9. Impact of Glyphosate on the Development of Insulin Resistance in Experimental Diabetic Rats: Role of NF_κB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glyphosate potentiates insulin resistance in skeletal muscle through the modulation of IRS-1/PI3K/Akt mediated mechanisms: An in vivo and in silico analysis - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Glyphosate: A Comprehensive Technical Review of its Physicochemical Properties and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166191#physical-and-chemical-properties-of-glyphosate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com